![molecular formula C17H20N2+2 B12517034 2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or not applicable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through various synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For instance, the compound can be synthesized via a condensation reaction between two organic molecules in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
On an industrial scale, the production of “N/A” involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo a series of chemical reactions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound “N/A” undergoes various types of chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, “N/A” can be converted into its oxidized form.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or metal hydrides.
Substitution: “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “N/A” may yield an aldehyde or ketone, while reduction could produce an alcohol.
Scientific Research Applications
The compound “N/A” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: “N/A” is employed in biochemical assays and as a probe for studying cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: “N/A” is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, in biological systems, “N/A” may bind to enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context.
Properties
Molecular Formula |
C17H20N2+2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
5,13-dimethyl-1,9-diazoniatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene |
InChI |
InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3/p+2 |
InChI Key |
SXPSZIHEWFTLEQ-UHFFFAOYSA-P |
Canonical SMILES |
CC1=CC2=C(C=C1)[NH+]3CC4=C(C=CC(=C4)C)[NH+](C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
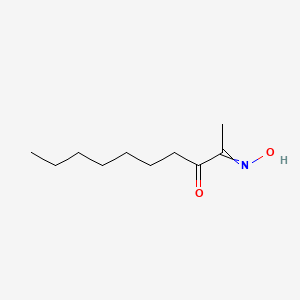
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
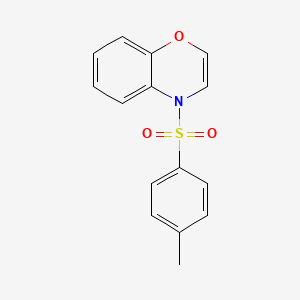
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
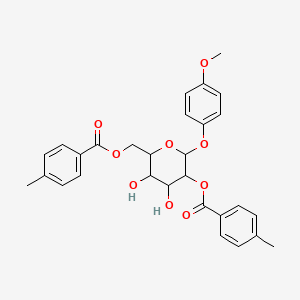
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
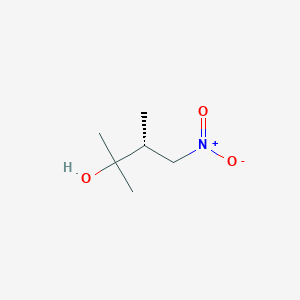

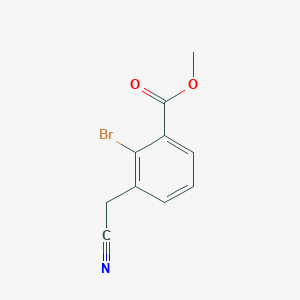
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
